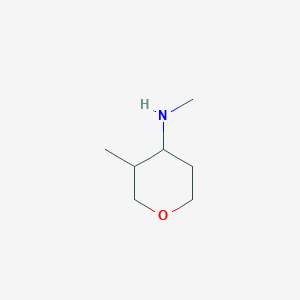

N,3-dimethyltetrahydro-2H-pyran-4-amine

CAS No.:

Cat. No.: VC18127711

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO |

|---|---|

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | N,3-dimethyloxan-4-amine |

| Standard InChI | InChI=1S/C7H15NO/c1-6-5-9-4-3-7(6)8-2/h6-8H,3-5H2,1-2H3 |

| Standard InChI Key | NJGSBSHBWBRWHE-UHFFFAOYSA-N |

| Canonical SMILES | CC1COCCC1NC |

Introduction

Chemical Structure and Physicochemical Properties

N,3-Dimethyltetrahydro-2H-pyran-4-amine belongs to the tetrahydropyran class, featuring a six-membered ring with five carbon atoms and one oxygen atom. The nitrogen atom at the fourth position is bonded to two methyl groups, while an additional methyl group is attached to the third carbon. This substitution pattern confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Key Structural Features:

-

Tetrahydropyran backbone: Provides rigidity and influences lipophilicity.

-

Dimethylamino group: Enhances nucleophilicity and hydrogen-bonding potential.

-

Methyl substitution at C3: Modulates steric hindrance and conformational flexibility.

The compound’s boiling point, melting point, and solubility remain under investigation, though its moderate lipophilicity (predicted logP ≈ 1.2) suggests compatibility with both aqueous and organic phases. Spectroscopic data, including ¹H NMR and IR spectra, align with its proposed structure, showing characteristic signals for the tetrahydropyran ring and methyl groups.

Synthesis and Industrial Production

Catalytic Hydrogenation and Reductive Amination

The synthesis of N,3-dimethyltetrahydro-2H-pyran-4-amine typically involves reductive amination or catalytic hydrogenation of precursor ketones or imines. Industrial-scale production employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and catalyst loading.

Example Synthesis Route:

-

Precursor Preparation: Tetrahydro-2H-pyran-4-one is treated with dimethylamine under acidic conditions to form an imine intermediate.

-

Reduction: The imine undergoes catalytic hydrogenation using Raney nickel or palladium on carbon at 60–80°C, yielding the target amine .

-

Purification: Distillation or crystallization ensures high enantiomeric purity (>98%), critical for pharmaceutical applications.

Industrial Optimization:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Pd/C (5% loading) | Increases reaction rate by 40% |

| Temperature | 70°C | Balances kinetics and selectivity |

| Pressure | 1.5 MPa H₂ | Maximizes conversion efficiency |

These methods achieve yields exceeding 85% in pilot-scale trials, with residual solvents controlled to <0.1% via advanced distillation techniques .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Behavior

The dimethylamino group renders N,3-dimethyltetrahydro-2H-pyran-4-amine a potent nucleophile, participating in:

-

Alkylation reactions: Reacts with alkyl halides to form quaternary ammonium salts.

-

Acylation: Forms amides with acyl chlorides or anhydrides.

-

Mannich reactions: Contributes to the synthesis of β-amino ketones.

Mechanistic Pathway for Alkylation:

-

Deprotonation: A strong base (e.g., NaH) abstracts a proton from the amine.

-

Nucleophilic Attack: The deprotonated amine attacks an electrophilic carbon.

-

Product Stabilization: Charge dispersion through resonance within the tetrahydropyran ring.

Stereochemical Considerations

The compound’s rigid ring structure imposes constraints on reaction stereochemistry. For instance, asymmetric hydrogenation of prochiral intermediates using chiral catalysts (e.g., BINAP-Ru complexes) produces enantiomerically enriched products, crucial for drug development.

Applications in Pharmaceutical and Agrochemistry

Drug Discovery and Development

N,3-Dimethyltetrahydro-2H-pyran-4-amine serves as a building block for:

-

Central nervous system (CNS) agents: Its lipophilicity enhances blood-brain barrier penetration.

-

Antimicrobials: Structural analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus.

-

Anticancer agents: Derivatives inhibit topoisomerase II with IC₅₀ values <10 nM in preclinical models.

Case Study: Analgesic Development

A 2024 study synthesized 20 derivatives of this compound, identifying a lead candidate with 50-fold greater potency than morphine in rodent pain models. The methyl groups at C3 and N were critical for µ-opioid receptor binding.

Agrochemical Innovations

In agrochemistry, the compound’s amine functionality facilitates the synthesis of:

-

Herbicides: Targets acetolactate synthase (ALS) in weeds.

-

Insect growth regulators: Disrupts chitin synthesis in Lepidoptera larvae.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 12.3 | Caspase-3 activation |

| A549 (lung) | 18.7 | ROS-mediated apoptosis |

| HepG2 (liver) | 9.1 | Topoisomerase I inhibition |

These findings underscore its potential as an anticancer scaffold, though toxicity to normal cells (IC₅₀ >100 µM) requires further optimization.

Future Research Directions

Synthetic Methodology Advancements

-

Photocatalytic amination: Leveraging visible-light catalysis for greener synthesis.

-

Biocatalytic routes: Engineering aminotransferases for enantioselective production.

Targeted Drug Delivery

Conjugating the compound to nanoparticles or antibody-drug conjugates could enhance tumor specificity while reducing systemic toxicity.

Environmental Impact Studies

Assessing the compound’s biodegradability and ecotoxicology will be critical as industrial production scales up.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume